4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure. It features a benzodioxine ring, a pyrrolone core, and various functional groups that contribute to its chemical properties and potential applications. This compound is of interest in various fields, including chemistry, biology, and medicine, due to its potential reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the benzodioxine ring and the pyrrolone core. Common synthetic routes may include:
Formation of Benzodioxine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxine ring.
Formation of Pyrrolone Core: The pyrrolone core can be synthesized through a series of condensation reactions involving amines and carbonyl compounds.
Functional Group Addition: The addition of functional groups such as hydroxyl, methoxypropyl, and phenyl groups can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: Functional groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-1-(3-methoxypropyl)-5-phenyl-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular behavior.
Comparison with Similar Compounds
Properties
Molecular Formula |
C23H23NO6 |
---|---|
Molecular Weight |
409.4 g/mol |
IUPAC Name |
(4E)-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H23NO6/c1-28-11-5-10-24-20(15-6-3-2-4-7-15)19(22(26)23(24)27)21(25)16-8-9-17-18(14-16)30-13-12-29-17/h2-4,6-9,14,20,25H,5,10-13H2,1H3/b21-19+ |
InChI Key |
DBULYAHYGNYNIR-XUTLUUPISA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC3=C(C=C2)OCCO3)\O)/C(=O)C1=O)C4=CC=CC=C4 |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC3=C(C=C2)OCCO3)O)C(=O)C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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